
(R)-(6-Hydroxyquinolin-4-yl)((1S,2S,4S,5R)-5-vinylquinuclidin-2-yl)methyl 3,5-bis(trifluoromethyl)benzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
®-(6-Hydroxyquinolin-4-yl)((1S,2S,4S,5R)-5-vinylquinuclidin-2-yl)methyl 3,5-bis(trifluoromethyl)benzoate is a complex organic compound with potential applications in various scientific fields. This compound features a quinoline core, a quinuclidine moiety, and a benzoate ester, each contributing to its unique chemical properties and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of ®-(6-Hydroxyquinolin-4-yl)((1S,2S,4S,5R)-5-vinylquinuclidin-2-yl)methyl 3,5-bis(trifluoromethyl)benzoate typically involves multiple steps:
Formation of the Quinoline Core: The quinoline core can be synthesized through the Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent like nitrobenzene.
Quinuclidine Moiety Introduction: The quinuclidine moiety can be introduced via a Mannich reaction, where formaldehyde and a secondary amine react with the quinoline derivative.
Vinyl Group Addition: The vinyl group can be added through a Heck reaction, involving the coupling of a halogenated quinoline derivative with an alkene in the presence of a palladium catalyst.
Benzoate Ester Formation: The final step involves esterification, where the hydroxyl group of the quinoline derivative reacts with 3,5-bis(trifluoromethyl)benzoic acid in the presence of a dehydrating agent like dicyclohexylcarbodiimide (DCC).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the reactions to industrial volumes.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The hydroxyl group on the quinoline core can undergo oxidation to form a quinone derivative.
Reduction: The vinyl group can be reduced to an ethyl group using hydrogenation conditions.
Substitution: The trifluoromethyl groups on the benzoate ester can undergo nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas in the presence of a palladium on carbon catalyst.
Substitution: Sodium methoxide or other strong nucleophiles in polar aprotic solvents.
Major Products
Oxidation: Quinone derivatives.
Reduction: Ethyl-substituted derivatives.
Substitution: Products with nucleophiles replacing the trifluoromethyl groups.
Wissenschaftliche Forschungsanwendungen
Chemistry
This compound can be used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology
In biological research, this compound can be used as a probe to study enzyme interactions and receptor binding due to its unique structural features.
Medicine
Industry
In the industrial sector, this compound can be used in the development of new materials with specific electronic or optical properties.
Wirkmechanismus
The mechanism of action of ®-(6-Hydroxyquinolin-4-yl)((1S,2S,4S,5R)-5-vinylquinuclidin-2-yl)methyl 3,5-bis(trifluoromethyl)benzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The quinoline core can intercalate with DNA, while the quinuclidine moiety can interact with acetylcholine receptors. The benzoate ester can enhance the compound’s lipophilicity, facilitating its passage through cell membranes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Quinoline Derivatives: Compounds like chloroquine and quinine, which are used as antimalarial drugs.
Quinuclidine Derivatives: Compounds like quinuclidine itself, which is used as a catalyst in organic synthesis.
Benzoate Esters: Compounds like methyl benzoate, which is used as a flavoring agent and solvent.
Uniqueness
The uniqueness of ®-(6-Hydroxyquinolin-4-yl)((1S,2S,4S,5R)-5-vinylquinuclidin-2-yl)methyl 3,5-bis(trifluoromethyl)benzoate lies in its combination of these three distinct moieties, which confer a unique set of chemical and biological properties
Eigenschaften
Molekularformel |
C28H24F6N2O3 |
|---|---|
Molekulargewicht |
550.5 g/mol |
IUPAC-Name |
[(R)-[(2S,4S,5R)-5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl]-(6-hydroxyquinolin-4-yl)methyl] 3,5-bis(trifluoromethyl)benzoate |
InChI |
InChI=1S/C28H24F6N2O3/c1-2-15-14-36-8-6-16(15)11-24(36)25(21-5-7-35-23-4-3-20(37)13-22(21)23)39-26(38)17-9-18(27(29,30)31)12-19(10-17)28(32,33)34/h2-5,7,9-10,12-13,15-16,24-25,37H,1,6,8,11,14H2/t15-,16-,24-,25+/m0/s1 |
InChI-Schlüssel |
PUJICWBMQMYISO-IWSVTGILSA-N |
Isomerische SMILES |
C=C[C@H]1CN2CC[C@H]1C[C@H]2[C@@H](C3=C4C=C(C=CC4=NC=C3)O)OC(=O)C5=CC(=CC(=C5)C(F)(F)F)C(F)(F)F |
Kanonische SMILES |
C=CC1CN2CCC1CC2C(C3=C4C=C(C=CC4=NC=C3)O)OC(=O)C5=CC(=CC(=C5)C(F)(F)F)C(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-[2-(3-Nitrophenoxy)ethyl]aniline](/img/structure/B14081451.png)
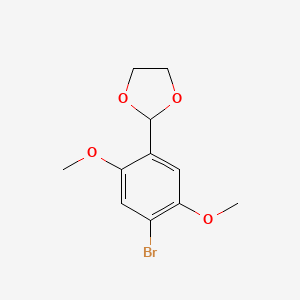
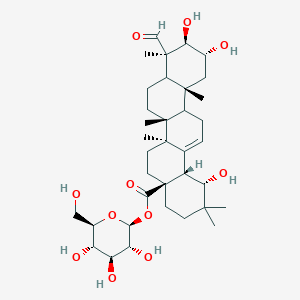
![5-(2-hydroxyphenyl)-N-{3-[(3-methoxypropyl)carbamoyl]-4,5,6,7-tetrahydro-1-benzothiophen-2-yl}-1H-pyrazole-3-carboxamide](/img/structure/B14081474.png)
![8,16-Diazapentacyclo[7.7.4.0^{1,9}.0^{2,7}.0^{10,15}]icosa-2,4,6,10(15),11,13-hexaene](/img/structure/B14081478.png)
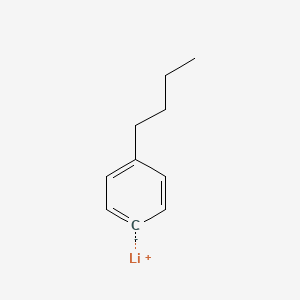
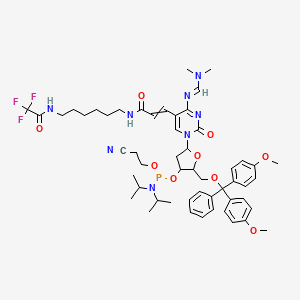
![2-Fluoro-5-{[2-(nitromethylidene)imidazolidin-1-yl]methyl}pyridine](/img/structure/B14081495.png)
![1-(3,4-Diethoxyphenyl)-7-methyl-2-(pyridin-3-ylmethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14081502.png)
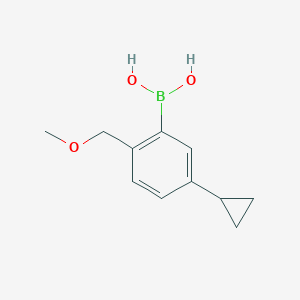
![5,7-Dichloro-1-(3-methoxyphenyl)-2-(5-methyl-1,2-oxazol-3-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14081519.png)

![Cyclohexanol, 1-benzo[b]thien-2-yl-](/img/structure/B14081530.png)
